

# Technical Guide: Analytical Characterization of 5-Chloro-2,3-dimethoxypyridine Hydrochloride

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## Compound of Interest

Compound Name:	5-Chloro-2,3-dimethoxypyridine hydrochloride
CAS No.:	1704065-35-9
Cat. No.:	B1434210

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## Executive Summary & Compound Profile

**5-Chloro-2,3-dimethoxypyridine hydrochloride** is a critical heterocyclic building block, frequently employed in the synthesis of proton pump inhibitors (PPIs) and agrochemicals. Its structural integrity is defined by the specific chlorination pattern relative to the methoxy groups, which dictates its reactivity in nucleophilic aromatic substitutions (

).

This guide provides the spectral "fingerprint" required to validate the compound's identity, specifically distinguishing the hydrochloride salt from its free base form—a common critical quality attribute (CQA) in drug substance manufacturing.

## Chemical Identity Table

Attribute	Detail
IUPAC Name	5-Chloro-2,3-dimethoxypyridinium chloride
CAS (Free Base)	85218-03-5
CAS (HCl Salt)	Not widely listed; typically prepared in situ
Formula	
Molecular Weight	173.59 (Base) + 36.46 (HCl) = 210.05 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in DCM

## Synthesis & Structural Context[1][2][3][4][5]

Understanding the synthesis pathway is essential for anticipating impurities (e.g., regioisomers). The compound is typically derived from maltol or via chlorination of 2,3-dimethoxypyridine.

## Synthesis Workflow Visualization



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Figure 1: Standard synthetic pathway highlighting the transition from free base to hydrochloride salt.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9][10]

NMR is the primary tool for structural verification. The formation of the hydrochloride salt results in a diagnostic downfield shift (deshielding) of the aromatic protons due to the positive charge on the nitrogen atom.[1]

## Experimental Protocol

- Solvent: DMSO-  
  
(Preferred for salts due to solubility).
- Frequency: 400 MHz or higher.
- Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

## **<sup>1</sup>H NMR Spectral Data (DMSO- )**

Position	Proton Type	Multiplicity	Shift (ppm)	Coupling (Hz)	Assignment Logic
NH	Pyridinium	br s	10.0 - 12.0	-	Exchangeable; broad due to H-bonding.
H-6	Aromatic	d	7.95 - 8.10		Most deshielded (adjacent to N).
H-4	Aromatic	d	7.60 - 7.75		Shielded by OMe, but deshielded by Cl.
2-OMe	Methoxy	s	3.90 - 4.00	-	Deshielded by N proximity.
3-OMe	Methoxy	s	3.80 - 3.88	-	Slightly more shielded than 2-OMe.

“

*Critical Analysis: In the free base, H-6 typically appears around 7.7 ppm. The shift to ~8.0 ppm is the confirmation of salt formation. If the spectrum shows H-6 < 7.8 ppm in DMSO, the salt has likely dissociated or was not formed quantitatively.*

## C NMR Assignments

- Carbonyl-like carbons (C-O): ~150-160 ppm (C2, C3).
- Aromatic C-Cl: ~120-125 ppm (C5).
- Aromatic C-H: ~135 ppm (C6), ~115 ppm (C4).
- Methoxy Carbons: ~54-56 ppm (distinct signals).

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and the characteristic chlorine isotope signature.

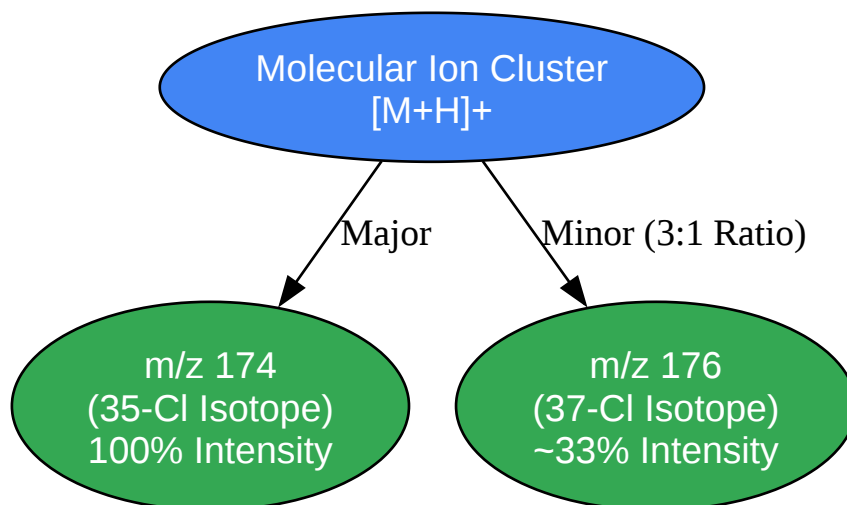
## Ionization Strategy

- Method: ESI+ (Electrospray Ionization, Positive Mode).
- Rationale: The compound is basic; it readily protonates to

## Diagnostic Signals

m/z Value	Ion Identity	Relative Abundance	Interpretation
174.0	( Cl)	100% (Base Peak)	Protonated Free Base
176.0	( Cl)	~32%	Diagnostic Chlorine Isotope Pattern
138.0		Variable	Loss of Chlorine (Fragmentation)
159.0		Variable	Loss of Methyl group

## Isotope Pattern Logic (Graphviz)



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Figure 2: The 3:1 intensity ratio between m/z 174 and 176 is the primary confirmation of the Chlorine atom's presence.

## Infrared Spectroscopy (IR)

IR is particularly useful for confirming the hydrochloride salt state (ammonium band) versus the free base.

## Key Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Note
2400 - 3000	N-H Stretching	Pyridinium Salt ( )	Broad, multiple bands (Fermi resonance). Absent in free base.
3050	C-H Stretch	Aromatic	Weak, sharp.
2850 - 2950	C-H Stretch	Methoxy ( )	Methyl group stretches.
1580 - 1620	C=N / C=C Stretch	Pyridine Ring	Skeletal vibrations.
1250 - 1280	C-O Stretch	Aryl Ether	Strong intensity.
700 - 800	C-Cl Stretch	Alkyl/Aryl Chloride	Fingerprint region.

## Experimental Validation Protocol

To ensure the integrity of the data, the following validation workflow is recommended for researchers synthesizing or sourcing this material.

### Purity Check Workflow

- Visual Inspection: Ensure the solid is crystalline and not an amorphous gum (indicates solvent trapping).
- Solubility Test: Dissolve 10 mg in 0.6 mL DMSO-
  - . Solution must be clear. Turbidity implies inorganic salts (e.g., NaCl) or free base insolubility.
- <sup>1</sup>H NMR Acquisition:
  - Check integration of OMe (6H total) vs Aromatic (2H total).
  - Pass Criteria: Integral ratio 3:1 (± 5%).

- Fail Criteria: Presence of extraneous peaks at 2.3 ppm (Toluene) or 5.7 ppm (DCM) > 5000 ppm.
- Chloride Titration (Optional): Dissolve in water/HNO<sub>3</sub> and titrate with AgNO<sub>3</sub> to confirm stoichiometry of HCl (1.0 eq).

## References

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- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

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